molecular formula C11H15ClN2 B15049560 beta-Methyl-1H-Indole-3-ethanamine Monohydrochloride

beta-Methyl-1H-Indole-3-ethanamine Monohydrochloride

Cat. No.: B15049560
M. Wt: 210.70 g/mol
InChI Key: REFZTIWVELBEFV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Methyl-1H-Indole-3-ethanamine Monohydrochloride typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of beta-Methyl-1H-Indole-3-ethanamine Monohydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the indole derivative .

Comparison with Similar Compounds

Uniqueness: beta-Methyl-1H-Indole-3-ethanamine Monohydrochloride is unique due to its specific substitution pattern and its potential biological activities. The presence of the beta-methyl group and the ethanamine side chain distinguishes it from other indole derivatives and may contribute to its unique properties and applications .

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

2-(1H-indol-3-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C11H14N2.ClH/c1-8(6-12)10-7-13-11-5-3-2-4-9(10)11;/h2-5,7-8,13H,6,12H2,1H3;1H

InChI Key

REFZTIWVELBEFV-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CNC2=CC=CC=C21.Cl

Origin of Product

United States

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